2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of Chlorophenyl and Cyclohexylsulfanyl Groups: The chlorophenyl and cyclohexylsulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the chlorophenyl group can be introduced using 4-chlorobenzyl chloride, while the cyclohexylsulfanyl group can be introduced using cyclohexylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methylsulfanyl]quinazoline: Lacks the cyclohexylsulfanyl group.
4-Cyclohexylsulfanylquinazoline: Lacks the chlorophenylmethylsulfanyl group.
2-Methylsulfanylquinazoline: Lacks both the chlorophenyl and cyclohexylsulfanyl groups.
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both chlorophenyl and cyclohexylsulfanyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups can enhance its reactivity and specificity in various chemical and biological processes.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2S2/c22-16-12-10-15(11-13-16)14-25-21-23-19-9-5-4-8-18(19)20(24-21)26-17-6-2-1-3-7-17/h10-13,17H,1-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMXQWMNTUEKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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